molecular formula C6H11N5S B195247 1,3,5-Triazine-2,4-diamine, N-ethyl-6-(methylthio)- CAS No. 4147-58-4

1,3,5-Triazine-2,4-diamine, N-ethyl-6-(methylthio)-

Cat. No. B195247
CAS RN: 4147-58-4
M. Wt: 185.25 g/mol
InChI Key: CMKCJDAIKRRBDY-UHFFFAOYSA-N
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Description

“1,3,5-Triazine-2,4-diamine, N-ethyl-6-(methylthio)-” is a chemical compound with the formula C5H8ClN5 . It is also known by other names such as s-Triazine, 2-amino-4-chloro-6-(ethylamino)-, G 28279, Atrazine deisopropyl, Atrazine, desisopropyl, Deisopropylatrazine, Desethylsimazine, Desisopropylatrazine, Simazine, desethyl, and Atrazine M (des-isopropyl) .


Molecular Structure Analysis

The molecular structure of “1,3,5-Triazine-2,4-diamine, N-ethyl-6-(methylthio)-” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The compound “1,3,5-Triazine-2,4-diamine, N-ethyl-6-(methylthio)-” has a molecular weight of 173.604 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Bacterial Sulfur Source Utilization

    • Bacteria can utilize s-triazine herbicides like ametryne as a sole source of sulfur for growth. This depends on the soil's prior exposure to s-triazine herbicides. The desulfuration product of s-triazines has been identified as the corresponding hydroxy-derivative (Cook & Hütter, 1982).
  • Study of Low-Lying Excited States

    • Computational and luminescence studies have been conducted on sym-triazines, including herbicides like atrazine and ametryne. These studies help in understanding different absorption and emission features, contributing to knowledge about their electronic properties (Oliva et al., 2005).
  • Analytical Chemistry and Quantitative Analysis

    • Techniques like matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) have been used to analyze isomeric triazine pesticides, providing insights into quantitative analysis methods without prior separation of the compounds (Cheng & Hercules, 2002).
  • Vapor Pressure and Sublimation Studies

    • The vapor pressures and sublimation enthalpies of s-triazine derivatives, including ametryne, have been determined using techniques like thermogravimetry, contributing to the understanding of their thermodynamic properties (Vecchio & Brunetti, 2007).
  • Effect on Plant Enzymes

    • The influence of s-triazine herbicides on enzymes like phosphatases in plants has been studied, providing insights into the biochemical interactions of these herbicides with plant physiology (Scarponi & Perucci, 1986).
  • Novel Synthesis Methods

    • New synthesis procedures for N,6-disubstituted 1,3,5-triazine-2,4-diamines demonstrate the versatility and scope of applications in chemical synthesis (Liu, Lin & Leftheris, 2007).
  • Computational Prediction of Structural and Vibrational Properties

    • The structural and vibrational properties of s-triazine derivatives have been accurately predicted using computational methods, aiding in the understanding of their physical and chemical properties (Benassi, Foggia & Bonora, 2013).
  • Environmental Fate Studies

    • Research has been conducted on the environmental fate of s-triazine derivatives, including their metabolism in plants, which is crucial for understanding the environmental impact of these compounds (Mayer, Kriemler & Laanio, 1981).
  • Antimicrobial Properties

    • Some 1,3,5-triazine derivatives have been synthesized and evaluated for their antimicrobial properties, demonstrating potential applications in the field of medicine (Patil et al., 2020).
  • Polymer Chemistry

    • The solubility, electrochemical behavior, and thermal stability of polyimides synthesized from 1,3,5-triazine-based diamine have been explored, highlighting applications in materials science (Li et al., 2017).

properties

IUPAC Name

2-N-ethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5S/c1-3-8-5-9-4(7)10-6(11-5)12-2/h3H2,1-2H3,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKCJDAIKRRBDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194366
Record name Deisopropylametryne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Triazine-2,4-diamine, N-ethyl-6-(methylthio)-

CAS RN

4147-58-4
Record name Deisopropylametryne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004147584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deisopropylametryne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEISOPROPYLAMETRYNE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSC82EM532
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SB Huang, TJ Mayer, RA Yokley - Journal of agricultural and food …, 2008 - ACS Publications
A multianalyte method is reported for the determination of atrazine, simazine, propazine, and their respective dealkylated chlorotriazine metabolites; ametryn and prometryn and their …
Number of citations: 23 pubs.acs.org

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